1-(4-Bromo-2-methylphenyl)piperidin-4-one
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Overview
Description
1-(4-Bromo-2-methylphenyl)piperidin-4-one is a chemical compound with the molecular formula C12H14BrNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromine atom and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-methylphenyl)piperidin-4-one can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-methylbenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening and optimization techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-methylphenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromo-2-methylphenyl)piperidin-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methylphenyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluoro-2-methylphenyl)piperidin-4-one
- 1-(4-Chloro-2-methylphenyl)piperidin-4-one
- 1-(4-Iodo-2-methylphenyl)piperidin-4-one
Uniqueness
1-(4-Bromo-2-methylphenyl)piperidin-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s efficacy in certain applications.
Properties
Molecular Formula |
C12H14BrNO |
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Molecular Weight |
268.15 g/mol |
IUPAC Name |
1-(4-bromo-2-methylphenyl)piperidin-4-one |
InChI |
InChI=1S/C12H14BrNO/c1-9-8-10(13)2-3-12(9)14-6-4-11(15)5-7-14/h2-3,8H,4-7H2,1H3 |
InChI Key |
MZXBBCGNSZBOKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2CCC(=O)CC2 |
Origin of Product |
United States |
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